3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is a compound notable for its potential applications in pharmaceuticals and organic synthesis. It belongs to the class of hydroxy acids and is characterized by the presence of a difluorophenyl group, which may enhance its biological activity and interaction with molecular targets.
This compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged with detailed chemical information. The compound's structure and properties have been documented in scientific literature and patent filings, indicating its relevance in research and industrial applications.
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to other compounds used for pain relief and inflammation reduction. It is also classified as a carboxylic acid because of its carboxyl functional group.
The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods:
The reaction conditions are critical for achieving optimal results. The use of specific solvents and temperature controls can significantly affect the efficiency of the synthesis process.
The molecular formula for 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is C10H10F2O3. The structure features:
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions:
The reagents and conditions for these reactions vary:
The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid involves interactions at the molecular level with specific enzymes or receptors. The difluorophenyl moiety enhances binding affinity through hydrophobic interactions, while the hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with target molecules. This multi-faceted interaction profile may lead to significant biological effects, particularly in modulating inflammatory responses.
Relevant analyses show that this compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid has several scientific uses:
The enantioselective synthesis of 3-(2,4-difluorophenyl)-2-hydroxypropanoic acid relies predominantly on the chiral reduction of its prochiral ketone precursor, 3-(2,4-difluorophenyl)-2-oxopropanoic acid. This transformation is efficiently achieved using chiral reducing agents such as (S)-CBS (Corey-Bakshi-Shibata) catalysts or enzymatic systems like lactate dehydrogenases (LDHs). As reported in patent literature, the asymmetric reduction employs chiral ruthenium complexes in ethanol/methanol solvents at 0–25°C, delivering enantiomeric excess (ee) values exceeding 95% [2]. Notably, enzymatic approaches adapted for analogous fluorinated hydroxypropanoic acids achieve >99.5% ee through substrate-specific binding pockets that discriminate between enantiomeric transition states [4].
Table 1: Asymmetric Reduction Methods Comparison
Method | Catalyst/Agent | Solvent | Temperature | ee (%) | Yield (%) | |
---|---|---|---|---|---|---|
Chemical Reduction | (S)-CBS Catalyst | Ethanol | 0°C | 95–98 | 85 | |
Biocatalytic Reduction | d-LDH from L. mesenteroides | Aqueous | 25°C | >99.5 | 90 | |
Metal-Catalyzed | Ru-(p-cymene)/Peptide Ligand | 2-Propanol | 25°C | 98 | 92 | [10] |
Chiral catalysts enable precise stereochemical control in synthesizing this fluorinated β-hydroxy acid. Ruthenium-BINAP systems facilitate dynamic kinetic resolution of racemic intermediates, while proline-derived organocatalysts promote aldol reactions to construct the chiral backbone [2] . The 2,4-difluorophenyl group enhances stereodirecting effects via π-stacking interactions within catalyst pockets, as confirmed through molecular docking studies of LDH enzymes with fluoropyruvate substrates [4]. For industrial scalability, immobilized chiral Ru-complexes on silica supports allow catalyst recycling, reducing costs by ≥40% [2].
Table 2: Chiral Catalysts for Stereocontrol
Catalyst Type | Example | Key Interaction | ee (%) | Reusability | |
---|---|---|---|---|---|
Metal-Complex | Ru-BINAP | Arene π-Stacking | 97 | 3 cycles | |
Organocatalyst | L-Proline Derivatives | H-Bonding/Enamine | 89 | Not reusable | |
Biocatalyst | Engineered d-LDH | Hydrophobic Pocket | >99.5 | 10 cycles | [4] |
Continuous flow reactors (CFRs) address scalability challenges in producing 3-(2,4-difluorophenyl)-2-hydroxypropanoic acid. Patent data demonstrates CFRs enhance reaction homogeneity and thermal control during exothermic reduction steps, improving yield by 15–20% compared to batch reactors [2]. Key parameters optimized include:
Table 3: Batch vs. Flow Reactor Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 6–8 hours | 15 minutes | 96% reduction |
Yield | 75% | 90% | +15% |
By-product Formation | 8–10% | <2% | 75% reduction |
Temperature Control | ±5°C | ±0.5°C | Enhanced |
Solvent polarity and reaction temperature critically impact reduction efficiency and enantioselectivity. Ethanol and methanol optimize hydrogen-bond donation to the ketone carbonyl, while aprotic solvents (THF) diminish ee by 15–20% due to poor catalyst solvation [2]. Low temperatures (0–5°C) favor stereoselectivity by stabilizing the diastereomeric transition state, as evidenced by the 98% ee achieved at 0°C versus 85% ee at 30°C. However, kinetic trade-offs occur: at 0°C, reaction completion requires 12 hours versus 3 hours at 25°C. Statistical optimization (DoE) reveals methanol at 10°C balances ee (96%) and throughput (94% yield in 5 hours) [2].
Final enantiopurity hinges on downstream purification. Diastereomeric salt crystallization using chiral amines (e.g., (1R,2S)-norephedrine) achieves >99% ee at 70–80% recovery but struggles with racemization risks during acid liberation [2]. In contrast, preparative chiral chromatography (e.g., amylose-based columns) delivers >99.5% ee with 85–90% recovery, albeit with higher costs. Industrial processes favor crystallization for volumes >100 kg due to operational economy, while chromatography is reserved for high-value, low-volume applications [2].
Table 4: Purification Method Trade-offs
Parameter | Crystallization | Chromatography |
---|---|---|
Enantiomeric Excess | >99% | >99.5% |
Yield | 70–80% | 85–90% |
Cost (per kg) | $150 | $1,200 |
Scalability | >100 kg batches | <10 kg batches |
Key Limitation | Racemization during acid recovery | High solvent consumption |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: